molecular formula C20H19FN2O3 B11396696 2-(2-fluorophenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]butanamide

2-(2-fluorophenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]butanamide

Cat. No.: B11396696
M. Wt: 354.4 g/mol
InChI Key: LGEPDZOLOMRDIO-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Fluorophenoxy Intermediate: The reaction of 2-fluorophenol with an appropriate acylating agent under basic conditions to form the 2-fluorophenoxy intermediate.

    Oxazole Ring Formation: The intermediate is then reacted with a suitable nitrile oxide precursor to form the oxazole ring through a cycloaddition reaction.

    Amidation: The final step involves the coupling of the oxazole intermediate with a butanoyl chloride derivative in the presence of a base to form the desired butanamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of oxazole oxides.

    Reduction: Formation of reduced butanamide derivatives.

    Substitution: Formation of substituted fluorophenoxy derivatives.

Scientific Research Applications

2-(2-fluorophenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]butanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorophenoxy)-2-methylpropanoic acid
  • 3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate
  • 1-(2,4-dihydroxy-3-methylphenyl)-2-(2-fluorophenoxy)ethanone

Uniqueness

2-(2-fluorophenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H19FN2O3

Molecular Weight

354.4 g/mol

IUPAC Name

2-(2-fluorophenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]butanamide

InChI

InChI=1S/C20H19FN2O3/c1-3-17(25-18-7-5-4-6-15(18)21)20(24)22-19-12-16(23-26-19)14-10-8-13(2)9-11-14/h4-12,17H,3H2,1-2H3,(H,22,24)

InChI Key

LGEPDZOLOMRDIO-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC(=NO1)C2=CC=C(C=C2)C)OC3=CC=CC=C3F

Origin of Product

United States

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